molecular formula C3H6Si4 B12349359 Silane, tris(silylmethyl)-

Silane, tris(silylmethyl)-

Cat. No.: B12349359
M. Wt: 154.42 g/mol
InChI Key: KSBBYWYXTAAMNN-UHFFFAOYSA-N
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Description

Silane, tris(silylmethyl)-, also known as tris(trimethylsilyl)silane, is an organosilicon compound with the formula (CH₃)₃SiCH₂Si(CH₃)₂CH₂Si(CH₃)₃. It is a colorless liquid that is classified as a hydrosilane due to the presence of an Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, tris(silylmethyl)- can be synthesized through several methods. One common route involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :

  • (CH₃)₃Si₄ + CH₃Li → (CH₃)₃Si₃SiLi + CH₄
  • (CH₃)₃Si₃SiLi + HCl → (CH₃)₃Si₃SiH + LiCl

Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding the silane directly but in modest yield :

  • 3(CH₃)₃SiCl + HSiCl₃ + 6Li → (CH₃)₃Si₃SiH + 6LiCl

Industrial Production Methods

Industrial production of silane, tris(silylmethyl)- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Silane, tris(silylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with silane, tris(silylmethyl)- include radical initiators, transition metals, and various solvents such as pentane, ether, and toluene. The reactions are often carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving silane, tris(silylmethyl)- depend on the specific reaction type. For example, in reduction reactions, the primary products are the reduced forms of the starting materials, such as alkanes from alkyl halides .

Mechanism of Action

The mechanism of action of silane, tris(silylmethyl)- involves the generation of silyl radicals (Si•) through an initiation process. These radicals then participate in propagation steps, where they react with organic substrates to remove functional groups and form new products. The chain reactions are terminated by radical-radical combination or disproportionation reactions .

Comparison with Similar Compounds

Silane, tris(silylmethyl)- is unique due to its weak Si-H bond, which makes it an effective radical reducing agent. Similar compounds include:

Properties

Molecular Formula

C3H6Si4

Molecular Weight

154.42 g/mol

InChI

InChI=1S/C3H6Si4/c4-1-7(2-5)3-6/h1-3H2

InChI Key

KSBBYWYXTAAMNN-UHFFFAOYSA-N

Canonical SMILES

C([Si])[Si](C[Si])C[Si]

Origin of Product

United States

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